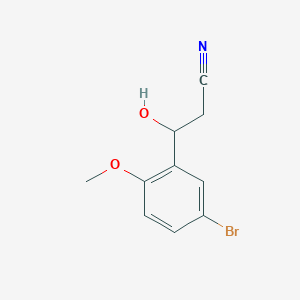

3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile

Description

3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile (CAS: 1539548-23-6) is a nitrile-containing aromatic compound featuring a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. This compound has been listed as a discontinued product, likely due to challenges in synthesis, stability, or commercial demand .

Properties

Molecular Formula |

C10H10BrNO2 |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanenitrile |

InChI |

InChI=1S/C10H10BrNO2/c1-14-10-3-2-7(11)6-8(10)9(13)4-5-12/h2-3,6,9,13H,4H2,1H3 |

InChI Key |

XKRBBHPTKGQDHA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(CC#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to a series of reactions, including protection of the phenolic hydroxyl group, followed by nucleophilic substitution to introduce the hydroxypropanenitrile side chain .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the hydroxypropanenitrile side chain can participate in various binding interactions, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Spectroscopic and Physicochemical Properties

- NMR Shifts : Hydroxypropanenitrile derivatives exhibit characteristic -OH proton signals at δ 2.5–3.5 ppm and nitrile carbon signals at ~115–120 ppm in ¹³C NMR . The oxo analogue shows a ketone carbonyl peak at δ 190–210 ppm .

- Mass Spectrometry: Exact mass data for these compounds aligns with theoretical values (e.g., this compound: C₁₀H₉BrNO₂, [M+H]⁺ = 286.98) .

Biological Activity

3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects, and applications in various fields.

Chemical Structure and Properties

The compound has a molecular formula of C11H12BrNO2 and features a bromo-substituted phenyl ring along with a hydroxypropanenitrile moiety. The presence of the bromine atom and the methoxy group influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The hydroxy group can form hydrogen bonds, while the nitrile group may participate in dipole-dipole interactions, enhancing its reactivity with proteins and enzymes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against several strains of bacteria.

- Antioxidant Properties : It has been reported to scavenge free radicals, contributing to its potential as an antioxidant agent.

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antioxidant | Scavenges DPPH radicals | |

| Anti-inflammatory | Inhibits TNF-alpha production |

Case Studies

- Antimicrobial Study : A study conducted on the antibacterial effects of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was particularly effective against Gram-positive bacteria, suggesting its potential as a new antibiotic agent.

- Antioxidant Evaluation : In vitro assays showed that the compound effectively reduced oxidative stress markers in cell cultures. This suggests its potential utility in preventing oxidative damage associated with chronic diseases.

- Anti-inflammatory Research : A recent study explored the anti-inflammatory properties of this compound in a murine model of arthritis. Results indicated a marked reduction in inflammation markers, supporting its therapeutic potential in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.